molecular formula C19H21ClN6O2 B3001698 7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione CAS No. 919007-85-5

7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione

Cat. No. B3001698
CAS RN: 919007-85-5
M. Wt: 400.87
InChI Key: SOQZLJHTPJQQCS-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione , often referred to as Xanthine , is a purine base found in various human body tissues and fluids, as well as in other organisms. Its systematic name is 3,7-dihydropurine-2,6-dione . Xanthine is a precursor for several important stimulants, including caffeine , theophylline , and theobromine . It plays a role in the pathway of purine degradation, being formed from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase. Subsequently, it is converted to uric acid by the action of the xanthine oxidase enzyme .


Molecular Structure Analysis

The molecular formula of Xanthine is C19H21ClN6O2 , with a molar mass of 400.87 g/mol . It appears as a white solid and decomposes upon heating. Xanthine’s structure consists of a purine ring system with additional substituents. The 3-chlorophenylmethyl group is attached at position 7, and the molecule contains three methyl groups at positions 3, 9, and 1-propyl. The triazino[4,3-h]purine moiety contributes to its unique properties.


Chemical Reactions Analysis

Xanthine participates in various chemical reactions, including its conversion to uric acid via xanthine oxidase. Additionally, it serves as a precursor for the synthesis of caffeine, theophylline, and theobromine. These stimulants exhibit bronchodilator effects and are used in the treatment of asthma and influenza symptoms. Xanthine mainly acts by opposing the actions of adenosine, leading to increased alertness in the central nervous system .

Mechanism of Action

Xanthine’s mechanism of action involves antagonizing adenosine receptors. By blocking adenosine’s inhibitory effects, it enhances alertness and stimulates the central nervous system. Its derivatives, such as caffeine, exert similar effects by binding to adenosine receptors and preventing their activation .

Safety and Hazards

Xanthine and its derivatives (such as caffeine) can affect the airways, increase heart rate, and induce gastric acid secretion. At high concentrations, they may cause cardiac arrhythmias and convulsions. Researchers should handle Xanthine with care, considering its potential toxicity .

properties

CAS RN

919007-85-5

Product Name

7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione

Molecular Formula

C19H21ClN6O2

Molecular Weight

400.87

IUPAC Name

7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H21ClN6O2/c1-4-8-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-6-5-7-14(20)9-13/h5-7,9H,4,8,10-11H2,1-3H3

InChI Key

SOQZLJHTPJQQCS-UHFFFAOYSA-N

SMILES

CCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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